6-chloro-4-hydroxy-N-[3-(4-methyl-1-piperazinyl)propyl]-2-quinolinecarboxamide
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Overview
Description
6-chloro-4-hydroxy-N-[3-(4-methyl-1-piperazinyl)propyl]-2-quinolinecarboxamide is a complex organic compound with a quinoline backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-4-hydroxy-N-[3-(4-methyl-1-piperazinyl)propyl]-2-quinolinecarboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Friedel-Crafts Acylation: This step involves the acylation of a benzene ring using an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Reduction: The acyl group is then reduced to an alkane using reagents such as zinc amalgam and hydrochloric acid (Clemmensen reduction).
Substitution: The nitro group is then substituted with a piperazine derivative to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis machines, and high-throughput screening to ensure efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Various substitution reactions can occur, especially on the quinoline ring, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction may produce fully hydrogenated quinoline derivatives.
Scientific Research Applications
6-chloro-4-hydroxy-N-[3-(4-methyl-1-piperazinyl)propyl]-2-quinolinecarboxamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-cancer agent, anti-microbial agent, and in the treatment of neurological disorders.
Pharmacology: Research focuses on its interaction with various biological targets, including enzymes and receptors.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Material Science:
Mechanism of Action
The mechanism of action of 6-chloro-4-hydroxy-N-[3-(4-methyl-1-piperazinyl)propyl]-2-quinolinecarboxamide involves its interaction with specific molecular targets such as enzymes and receptors. It may inhibit enzyme activity or block receptor sites, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Chloroquine: A well-known anti-malarial drug with a similar quinoline structure.
Hydroxychloroquine: Another anti-malarial drug with additional hydroxyl groups.
Quinoline: The parent compound of the quinoline family, used in various chemical syntheses.
Uniqueness
6-chloro-4-hydroxy-N-[3-(4-methyl-1-piperazinyl)propyl]-2-quinolinecarboxamide is unique due to its specific functional groups and the presence of the piperazine moiety, which may confer distinct biological activities and chemical reactivity compared to other quinoline derivatives.
Properties
Molecular Formula |
C18H23ClN4O2 |
---|---|
Molecular Weight |
362.9 g/mol |
IUPAC Name |
6-chloro-N-[3-(4-methylpiperazin-1-yl)propyl]-4-oxo-1H-quinoline-2-carboxamide |
InChI |
InChI=1S/C18H23ClN4O2/c1-22-7-9-23(10-8-22)6-2-5-20-18(25)16-12-17(24)14-11-13(19)3-4-15(14)21-16/h3-4,11-12H,2,5-10H2,1H3,(H,20,25)(H,21,24) |
InChI Key |
TYSOGZHECGJGAW-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)CCCNC(=O)C2=CC(=O)C3=C(N2)C=CC(=C3)Cl |
Origin of Product |
United States |
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